molecular formula C16H18N2OS B12456005 N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline

N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline

Cat. No.: B12456005
M. Wt: 286.4 g/mol
InChI Key: BOXQHXRQTLTHSU-UHFFFAOYSA-N
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Description

N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline is a Schiff base compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by the presence of a thiophene ring, a morpholine ring, and an aniline moiety, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline typically involves the condensation reaction between 3-methylthiophene-2-carbaldehyde and 4-(morpholin-4-yl)aniline. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalytic amount of glacial acetic acid to facilitate the condensation process. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and solvents can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imine group (C=N) can be reduced to an amine (C-NH) using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under an inert atmosphere.

    Substitution: Nitric acid, halogens (chlorine, bromine); reactions are conducted in the presence of a catalyst such as sulfuric acid or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the imine group to an amine.

    Substitution: Introduction of nitro or halogen groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and geometric properties.

    Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for the development of new therapeutic agents.

    Medicine: Investigated for its potential anticancer properties due to its ability to interact with DNA and inhibit the growth of cancer cells.

    Industry: Utilized in the synthesis of advanced materials, such as conducting polymers and organic semiconductors, due to its conjugated structure.

Mechanism of Action

The biological activity of N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline is primarily attributed to its ability to form stable complexes with metal ions and interact with biomolecules such as DNA and proteins. The compound can bind to the active sites of enzymes, thereby inhibiting their activity and disrupting essential biochemical pathways. Additionally, its planar structure allows for intercalation into DNA, leading to the inhibition of DNA replication and transcription.

Comparison with Similar Compounds

N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline can be compared with other Schiff base compounds that possess similar structural features and biological activities. Some of the similar compounds include:

    N-[(E)-(2-thiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline: Similar structure but with a different substitution pattern on the thiophene ring.

    N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(piperidin-4-yl)aniline: Contains a piperidine ring instead of a morpholine ring, which may alter its biological activity.

    N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(pyrrolidin-4-yl)aniline: Features a pyrrolidine ring, leading to differences in its chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H18N2OS

Molecular Weight

286.4 g/mol

IUPAC Name

1-(3-methylthiophen-2-yl)-N-(4-morpholin-4-ylphenyl)methanimine

InChI

InChI=1S/C16H18N2OS/c1-13-6-11-20-16(13)12-17-14-2-4-15(5-3-14)18-7-9-19-10-8-18/h2-6,11-12H,7-10H2,1H3

InChI Key

BOXQHXRQTLTHSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C=NC2=CC=C(C=C2)N3CCOCC3

Origin of Product

United States

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